4-Amino-1-(1,3-thiazol-5-YL)butan-1-one
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Overview
Description
4-Amino-1-(1,3-thiazol-5-YL)butan-1-one is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The thiazole ring consists of sulfur and nitrogen atoms, which contribute to its aromatic properties .
Preparation Methods
Chemical Reactions Analysis
4-Amino-1-(1,3-thiazol-5-YL)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: Electrophilic substitution can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can occur at the C-2 position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.
Scientific Research Applications
4-Amino-1-(1,3-thiazol-5-YL)butan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-1-(1,3-thiazol-5-YL)butan-1-one involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives can inhibit enzymes involved in DNA replication, leading to cell death in cancer cells . They can also modulate neurotransmitter synthesis, affecting nervous system function .
Comparison with Similar Compounds
4-Amino-1-(1,3-thiazol-5-YL)butan-1-one can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug. What sets this compound apart is its unique combination of the thiazole ring with the amino and butanone groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C7H10N2OS |
---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
4-amino-1-(1,3-thiazol-5-yl)butan-1-one |
InChI |
InChI=1S/C7H10N2OS/c8-3-1-2-6(10)7-4-9-5-11-7/h4-5H,1-3,8H2 |
InChI Key |
NGWDQNCTNFPUNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)C(=O)CCCN |
Origin of Product |
United States |
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